molecular formula C14H15NO3 B1629808 (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol CAS No. 355809-46-0

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Katalognummer: B1629808
CAS-Nummer: 355809-46-0
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: VOCWOVABAXBFJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol (CAS: 887981-31-9) is a pyridine derivative featuring a hydroxymethyl group at the 2-position of the pyridine ring and a 2,4-dimethoxyphenyl substituent at the 6-position. Its molecular weight is 245.28 g/mol, and it has been reported with a purity of ≥95% . While the compound is listed as discontinued in commercial catalogs , its structural features—such as the electron-donating methoxy groups and the polar hydroxymethyl moiety—make it a candidate for applications in medicinal chemistry and catalysis.

Eigenschaften

IUPAC Name

[6-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCWOVABAXBFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=N2)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647053
Record name [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355809-46-0
Record name [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The molecular architecture of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol suggests two primary disconnections (Fig. 1):

  • Pyridine ring formation with pre-installed 2,4-dimethoxyphenyl and hydroxymethyl groups.
  • Late-stage functionalization of a preformed pyridine core via cross-coupling or oxidation reactions.

Key challenges include preserving the acid-sensitive methoxy groups during harsh reaction conditions and achieving regioselective substitution on the pyridine ring. The hydroxymethyl group’s polarity further complicates purification, necessitating protective group strategies.

Synthetic Routes and Methodological Comparisons

Suzuki-Miyaura Cross-Coupling Approach

This method constructs the biaryl system via palladium-catalyzed coupling between a boronic acid and a halopyridine. A representative pathway involves:

  • Synthesis of 2,4-Dimethoxyphenylboronic Acid :
    Prepared from 2,4-dimethoxybromobenzene via lithiation-borylation, achieving ≥85% yield.

  • Coupling with 6-Bromo-2-pyridinemethanol :
    Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for 12 h, yielding 72–78%.

Key Data :

Catalyst Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Toluene/H₂O 80 78
PdCl₂(dppf) DMF 100 65

Side products include homo-coupled dimers (≤8%), mitigated by rigorous exclusion of oxygen.

Multi-Component Condensation Strategy

Adapting methods from triazolo[5,1-a]isoquinoline synthesis, this one-pot approach combines:

  • 2,4-Dimethoxyacetophenone
  • 2-Aminoacetaldehyde dimethyl acetal
  • 4-Nitrophenyl azide

Procedure :

  • Reactants heated in toluene at 100°C for 18 h, forming a triazole intermediate (89% yield).
  • Acidic hydrolysis (H₂SO₄, H₂O) opens the triazole ring, yielding the pyridine core.
  • Methanolysis with NaOMe/MeOH installs the hydroxymethyl group (62% over three steps).

Advantages :

  • Avoids air-sensitive reagents.
  • Scalable to >100 g batches.

Functional Group Interconversion Methods

Oxidation of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methyl Ethers

A two-step sequence from 2-(chloromethyl)-6-(2,4-dimethoxyphenyl)pyridine:

  • Etherification : React with NaOMe in DMF (45°C, 6 h; 94% yield).
  • Oxidation : Use MnO₂ in CH₂Cl₂ (rt, 12 h) to oxidize the methyl ether to methanol (68%).

Limitation : Over-oxidation to carboxylic acid occurs if reaction time exceeds 15 h.

Reductive Amination Followed by Hydrolysis

From 6-(2,4-dimethoxyphenyl)picolinaldehyde:

  • Condense with hydroxylamine (NH₂OH·HCl, EtOH, 70°C) to form oxime (82%).
  • Reduce with NaBH₃CN (MeOH, 0°C) to hydroxymethylamine (74%).
  • Acidic hydrolysis (HCl, H₂O) liberates the alcohol (91%).

Optimization of Critical Reaction Parameters

Catalyst Screening for Cross-Coupling

Palladium catalysts significantly impact Suzuki-Miyaura efficiency (Table 2):

Catalyst Ligand Yield (%)
Pd(OAc)₂ XPhos 81
PdCl₂(dtbpf) None 58
Pd₂(dba)₃ SPhos 76

XPhos ligands enhance stability against deactivation by methoxy groups.

Solvent Effects on Condensation Reactions

Polar aprotic solvents (DMF, NMP) improve solubility but risk methoxy demethylation above 100°C. Mixed solvents (toluene/EtOH 4:1) balance reactivity and selectivity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.87 (s, 6H, OCH₃), 4.68 (s, 2H, CH₂OH), 6.52 (d, J=8.4 Hz, 1H), 7.34 (s, 1H), 7.89 (d, J=7.6 Hz, 1H), 8.12 (t, J=7.8 Hz, 1H).
  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O 60:40, 1 mL/min).

Impurity Profiling

Common byproducts (Table 3):

Impurity Source Mitigation Strategy
6-(2-Hydroxy-4-methoxyphenyl)pyridine Demethylation Strict temp control (<80°C)
2,4-Dimethoxybenzoic acid Over-oxidation Reduced MnO₂ stoichiometry

Challenges and Industrial Scalability

  • Protective Group Requirements : The hydroxymethyl group necessitates silyl (TBDMS) or acetyl protection during coupling steps to prevent oxidation.
  • Purification Difficulties : Silica gel chromatography often required due to polar byproducts; alternative crystallization from EtOAc/hexanes (3:7) gives 88% recovery.
  • Cost Analysis : Suzuki-Miyaura route costs ≈$320/g at lab scale vs. $210/g for condensation methods.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the methanol group can yield the corresponding methyl group.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)aldehyde or (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)carboxylic acid.

    Reduction: Formation of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it could inhibit the growth of microorganisms by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Pyridine-Based Derivatives

  • 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18) Structure: Contains a 2,4-dimethoxyphenyl group linked to a pyrimidinone-thioacetamide scaffold. Activity: Acts as a CK1δ inhibitor, demonstrating the role of the 2,4-dimethoxyphenyl group in kinase binding .
  • 1-(2,4-Dimethoxyphenyl)-3-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)carbamide (204)

    • Structure : Features a carbamide bridge between the 2,4-dimethoxyphenyl group and a pyridine-imidazole system.
    • Key Differences : The imidazole and fluorophenyl groups introduce hydrogen-bonding and hydrophobic interactions, critical for CK1δ inhibition (IC₅₀ = 0.15 µM) .

Non-Pyridine Analogues

  • cis-[6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine(dichloride)palladium(II)] Structure: A palladium complex with a pyridyl-triazine ligand. Key Differences: The metal center enables catalytic activity in methane-to-methanol conversion, a property absent in the purely organic target compound .

Key Insights :

  • The 2,4-dimethoxyphenyl group is a common pharmacophore in kinase inhibitors, but the target compound’s hydroxymethylpyridine moiety may alter solubility and binding compared to imidazole or thiazole analogues .
  • Palladium complexes highlight the importance of metal coordination in catalytic applications, a feature absent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted)
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol 245.28 ~2.1 Moderate in polar solvents
Compound 18 521.50 ~3.8 Low (hydrophobic CF₃)
Compound 204 479.53 ~3.2 Low (imidazole)

Analysis :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl or imidazole-containing analogues .

Biologische Aktivität

The compound (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure:
The molecular structure of this compound includes a pyridine ring substituted with a dimethoxyphenyl group and a hydroxymethyl group. This unique arrangement enhances its lipophilicity and may influence its interaction with various biological targets.

Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including:

  • Refluxing pyridine derivatives with dimethoxyphenyl compounds in the presence of appropriate catalysts.
  • Using carboxaldehyde intermediates to facilitate the formation of the hydroxymethyl group.

Antiproliferative Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been evaluated against:

  • K562 (chronic myeloid leukemia)
  • MCF-7 (breast cancer)
  • MV4-11 (biphenotypic B myelomonocytic leukemia)

Table 1 summarizes the antiproliferative activities observed:

Cell LineIC50 Value (µM)Mechanism of Action
K56210.5Induction of apoptosis via caspase activation
MCF-78.3Inhibition of PCNA expression
MV4-1112.0Disruption of microtubule dynamics

These findings indicate that the compound may induce cell death through multiple pathways, including apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. It was found to inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (NOS). The IC50 values for COX-2 inhibition were reported as follows:

CompoundIC50 Value (µM)Comparison to Celecoxib
This compound0.04 ± 0.01Comparable

This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
  • Inhibition of Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
  • Anti-inflammatory Pathways: By inhibiting COX-2 and NOS, it reduces the production of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:

  • In Vivo Tumor Models: In animal models bearing tumors, administration of this compound resulted in significant tumor growth inhibition compared to control groups.
  • Safety Profiles: Toxicity assessments indicated a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol?

A two-step approach is commonly employed:

  • Step 1 : Suzuki-Miyaura coupling between 2,4-dimethoxyphenylboronic acid and 6-bromopyridin-2-ylmethanol to introduce the aryl group. Optimize reaction conditions (e.g., Pd catalyst, base, solvent) for yields >70% .
  • Step 2 : Protect the hydroxymethyl group (e.g., via silylation or acetylation) to prevent side reactions during purification. Final deprotection yields the target compound . Purity (>95%) is achievable via flash chromatography or RP-HPLC .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 245.28 (C14_{14}H15_{15}NO3_3) .
  • X-ray Crystallography : Resolve steric effects of the 2,4-dimethoxyphenyl group on pyridine ring planarity .

Q. What are the stability considerations for this compound?

  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
  • Degradation Pathways : Susceptible to light-induced cleavage of methoxy groups; use amber glassware .

Advanced Research Questions

Q. How do structural modifications influence biological activity in related pyridine derivatives?

  • SAR Studies : Replace the 2,4-dimethoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance target binding affinity .
  • Methoxy Group Role : The 2,4-dimethoxy motif improves solubility and may engage in hydrogen bonding with enzymatic targets (e.g., kinases) .

Q. What computational methods are used to predict binding modes of this compound?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., CK1δ kinase). The hydroxymethyl group often occupies hydrophobic pockets .
  • DFT Calculations : Analyze electron distribution to predict reactivity at the pyridine N-atom or hydroxymethyl oxygen .

Q. How can in vitro assays evaluate its potential as a kinase inhibitor?

  • Enzyme Inhibition Assays : Measure IC50_{50} against CK1δ or p38α MAPK using ADP-Glo™ Kinase Assay. Compare with control inhibitors (e.g., 4,5-diarylimidazoles) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track subcellular localization in cancer cell lines .

Q. What strategies resolve contradictions in spectral data for derivatives?

  • Case Study : If NMR signals overlap (e.g., methoxy vs. pyridine protons), use 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d6_6) for resolution .
  • Batch Variability : Cross-validate purity via orthogonal methods (HPLC + LC-MS) to distinguish synthetic byproducts .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(PPh3_3)4_4Toluene1106892
PdCl2_2(dppf)DMF/H2_2O807595
XPhos Pd G3THF708297
Adapted from

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference Compound
1^1H NMR8.2 ppm (d, J=8 Hz, pyridine H)
13^{13}C NMR165 ppm (C=O of methoxy group)
HRMS[M+H]+^+ 245.28 (calc. 245.28)

Key Citations

  • Synthesis and purification protocols:
  • Structural and stability analysis:
  • Biological evaluation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.